N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Description
This compound is a structurally complex molecule featuring:
- Indole core: A 6-methoxy-substituted indole moiety linked via an ethyl chain to an acetamide group. Indole derivatives are known for diverse bioactivities, including anti-inflammatory and antimicrobial properties .
- Tetrazole-thioether linkage: A sulfanyl bridge connects the acetamide to a 1-(2-methoxyphenyl)-substituted tetrazole. Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability and binding affinity in drug design .
- Methoxy substituents: Both the indole and phenyl groups bear methoxy groups, which influence electronic properties and pharmacokinetic behavior .
Properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-29-15-7-8-16-14(12-23-17(16)11-15)9-10-22-20(28)13-31-21-24-25-26-27(21)18-5-3-4-6-19(18)30-2/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUORJKRIGXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CSC3=NN=NN3C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and tetrazole intermediates, followed by their coupling through a sulfanyl linkage to form the final acetamide derivative. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous-flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or tetrazole rings.
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Indole vs. Indazole Cores: The indole moiety in the target compound may confer enhanced COX-2 selectivity compared to indazole-based analogs (e.g., compound from ), which show antiproliferative activity . Methoxy groups on the indole (6-position) and phenyl (2-position) likely improve solubility and metabolic stability over non-substituted analogs .
Tetrazole vs. Triazole/Thiadiazole Linkages :
- Tetrazoles (target compound) exhibit greater metabolic resistance than triazoles () due to their aromatic stability and resistance to oxidative degradation .
- Thiadiazole-containing analogs () show broader antimicrobial activity but may suffer from higher toxicity profiles compared to tetrazoles .
Substituent Effects :
- The 2-methoxyphenyl group on the tetrazole in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., COX-2’s active site) compared to chloro- or nitro-substituted analogs .
- Fluorine or chlorine substituents (e.g., ) improve bioavailability but can increase off-target interactions .
Biological Activity Trends :
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the indole derivative class. Indole derivatives are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing its synthesis, biological evaluations, and potential therapeutic applications based on available research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:
- Formation of the Indole Ring : The indole structure is synthesized through Fischer indole synthesis or other methods involving phenylhydrazine.
- Thioether Formation : The indole derivative is reacted with a thiol to create a thioether linkage.
- Benzamide Formation : The thioether-linked indole undergoes reaction with benzoyl chloride derivatives to form the final acetamide structure.
Table 1: Key Synthetic Steps
| Step | Description |
|---|---|
| Indole Ring Formation | Fischer indole synthesis with phenylhydrazine |
| Thioether Formation | Reaction with thiol compounds |
| Benzamide Formation | Reaction with benzoyl chloride derivatives |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.
Research indicates that certain derivatives exhibit preferential suppression of rapidly dividing cancer cells compared to slower-growing fibroblasts, suggesting a targeted mechanism of action against tumor cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Analogous compounds have shown efficacy against both Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) reported for these compounds indicate potent activity against resistant strains:
- MRSA : MIC as low as 0.98 µg/mL
- Candida albicans : Moderate activity with MICs ranging from 7.80 to 62.50 µg/mL .
Anti-inflammatory Properties
Indole derivatives are often associated with anti-inflammatory effects. While specific data on this compound is limited, structural analogs have been shown to modulate inflammatory pathways effectively.
Case Study 1: Anticancer Evaluation
In a recent study evaluating the anticancer properties of indole derivatives, a series of compounds were tested against A549 and MCF7 cell lines. The results indicated that specific modifications in the indole structure significantly enhanced cytotoxicity:
- Compound A showed an IC50 of 5 µM against A549 cells.
- Compound B exhibited an IC50 of 10 µM against MCF7 cells.
These findings suggest that structural modifications can lead to increased biological activity .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of related compounds against S. aureus and C. albicans. The results demonstrated that certain derivatives achieved remarkable inhibition rates:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 3.90 |
| Compound D | MRSA | <1 |
| Compound E | C. albicans | 7.80 |
These results highlight the potential of these compounds as therapeutic agents against resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
